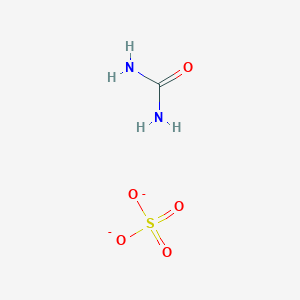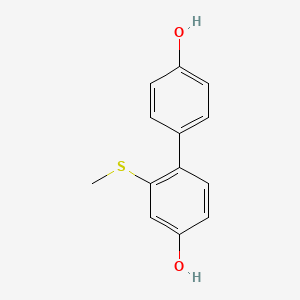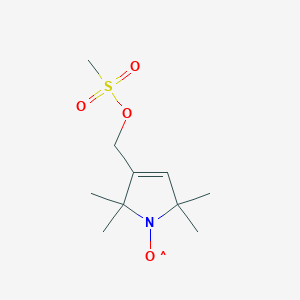
urea;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea sulfate, also known as urea sulfuric acid, is a compound formed by the reaction of urea and sulfuric acid. It is widely used in agriculture as a fertilizer due to its high nitrogen and sulfur content. Urea sulfate is also utilized in various industrial applications, including metal processing and cleaning agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Urea sulfate is typically synthesized by reacting urea with sulfuric acid. The reaction is exothermic and must be carefully controlled to prevent overheating. The general reaction is as follows:
CO(NH2)2+H2SO4→CO(NH2)2⋅H2SO4
The reaction is carried out at a temperature range of 75-117°C, with a preheating temperature of 60-100°C. The mass ratio of urea to sulfuric acid is typically maintained between 11.83:1 and 2:1 .
Industrial Production Methods
In industrial settings, urea sulfate is produced by continuously feeding urea and sulfuric acid into a reactor. The reaction mixture is then cooled and solidified to form urea sulfate particles. This method ensures high yield and product quality while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Urea sulfate undergoes several types of chemical reactions, including hydrolysis, decomposition, and complexation.
Hydrolysis: Urea sulfate can hydrolyze in the presence of water to form ammonium sulfate and carbon dioxide.
Decomposition: At elevated temperatures, urea sulfate decomposes to release ammonia and sulfur dioxide.
Complexation: Urea sulfate can form complexes with various metal ions, which are useful in metal processing and purification.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Decomposition: High temperatures (above 150°C) are required for decomposition.
Complexation: Metal salts such as copper sulfate or zinc sulfate are used as reagents.
Major Products Formed
Hydrolysis: Ammonium sulfate and carbon dioxide.
Decomposition: Ammonia and sulfur dioxide.
Complexation: Metal-urea sulfate complexes.
Wissenschaftliche Forschungsanwendungen
Urea sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, including the synthesis of other compounds.
Biology: Employed in studies related to nitrogen metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in metal processing, cleaning agents, and as a fertilizer to enhance crop yield and soil health
Wirkmechanismus
The mechanism of action of urea sulfate involves its ability to release nitrogen and sulfur, which are essential nutrients for plant growth. In biological systems, urea sulfate can be hydrolyzed by the enzyme urease to release ammonia, which is then converted to ammonium ions. These ions are readily absorbed by plants and used in various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of Urea Sulfate
Urea sulfate is unique due to its combined nitrogen and sulfur content, making it highly effective as a fertilizer. It also has specific applications in metal processing and cleaning agents, where its ability to form complexes with metal ions is particularly valuable .
Eigenschaften
Molekularformel |
CH4N2O5S-2 |
|---|---|
Molekulargewicht |
156.12 g/mol |
IUPAC-Name |
urea;sulfate |
InChI |
InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4)/p-2 |
InChI-Schlüssel |
SSBRSHIQIANGKS-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)





![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)





